REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[C:4]([C:8]1[C:13]([OH:14])=[C:12]([CH3:15])[C:11]([CH2:16]Cl)=[C:10]([CH3:18])[CH:9]=1)([CH3:7])([CH3:6])[CH3:5].O>CN(C)C=O>[C:4]([C:8]1[CH:9]=[C:10]([CH3:18])[C:11]([CH2:16][C:1]#[N:2])=[C:12]([CH3:15])[C:13]=1[OH:14])([CH3:7])([CH3:6])[CH3:5] |f:0.1|
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Name
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Quantity
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41 g
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Type
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reactant
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Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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compound
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Quantity
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97.2 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1=CC(=C(C(=C1O)C)CCl)C
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Name
|
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Quantity
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13.7 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O
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Name
|
ice
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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rising from 25° to 35° C
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Type
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TEMPERATURE
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Details
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The reaction meixture was then heated at 70° to 75° for 71/2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
reaction time
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Type
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TEMPERATURE
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Details
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the reaction mixture heated for an additional 2 hours at 60° to 65° C
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Duration
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2 h
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Type
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ADDITION
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Details
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The reaction mixture was poured
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Type
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ADDITION
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Details
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added
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Type
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FILTRATION
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Details
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the aqueous solid dispersion was filtered by suction
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Type
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WASH
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Details
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the filtercake washed well with water
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Type
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WASH
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Details
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the resulting solution being successively washed with water, 6N aqueous hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
After removal of the drying agent
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Type
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FILTRATION
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Details
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by filtration
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Type
|
ADDITION
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Details
|
treating the clear filtrate with activated charcoal
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressures
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Type
|
CUSTOM
|
Details
|
to crystallize from toluene yielding white crystals melting at 134° to 139°
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Reaction Time |
7 h |
Name
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Type
|
|
Smiles
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C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC#N)C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |